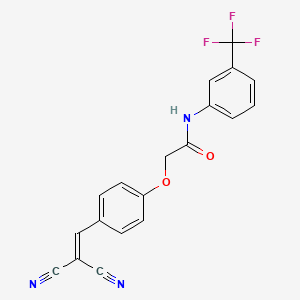![molecular formula C8H14N2O B15227881 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,7-diazaspiro[44]nonan-3-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Uniqueness
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one is unique due to its specific spirocyclic structure and the position of the nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-10-6-8(4-7(10)11)2-3-9-5-8/h9H,2-6H2,1H3 |
InChI Key |
JGDVUWLOZFRKES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNC2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate](/img/structure/B15227829.png)
![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)
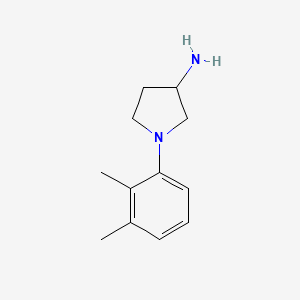
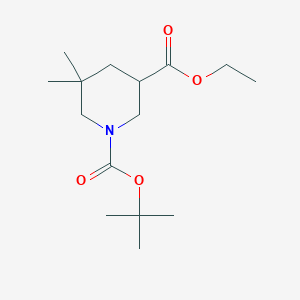
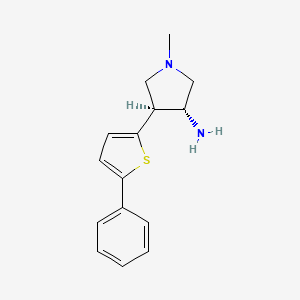
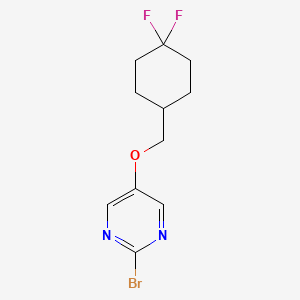
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)

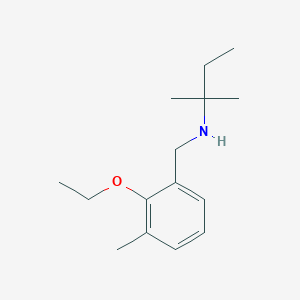
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)
